
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMI-1 and has been studied extensively for its unique properties and potential benefits.
作用机制
The mechanism of action of HMI-1 is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes, including HDAC6, which is involved in the regulation of cell growth and division. HMI-1 has also been found to inhibit the activity of HSP90, a chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
HMI-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HMI-1 has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using HMI-1 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of using HMI-1 in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of HMI-1 to minimize toxicity and maximize therapeutic benefits.
未来方向
There are several future directions for the research and development of HMI-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final compound. Another area of research is the identification of the optimal dosage and administration of HMI-1 for cancer treatment and neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of HMI-1 in clinical trials. In addition, the potential applications of HMI-1 in other fields of scientific research, such as infectious diseases and autoimmune disorders, should be explored.
合成方法
The synthesis of HMI-1 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-tolylisobutyryl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final compound, HMI-1.
科学研究应用
HMI-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. HMI-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
HMI-1 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-11-15(3)9-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXPVJOVKUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

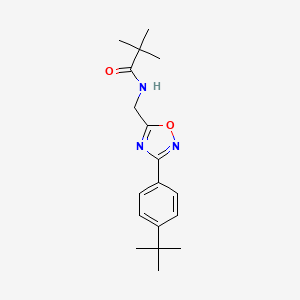
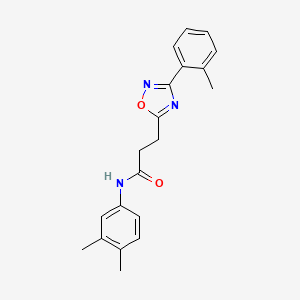

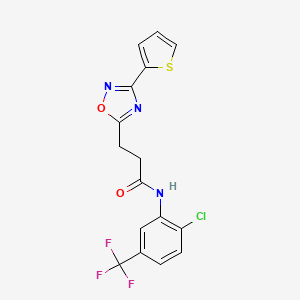

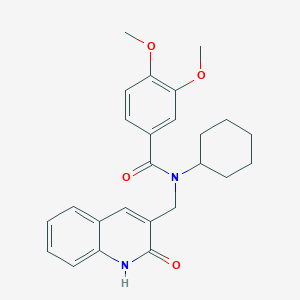
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
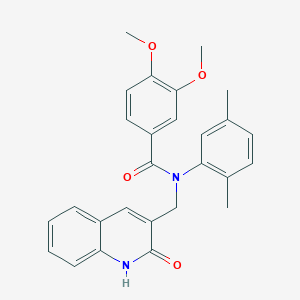
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)

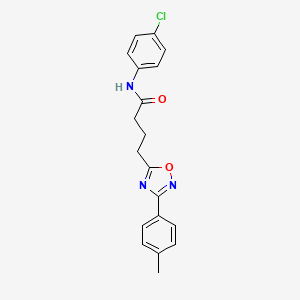
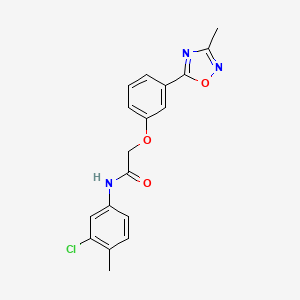

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)